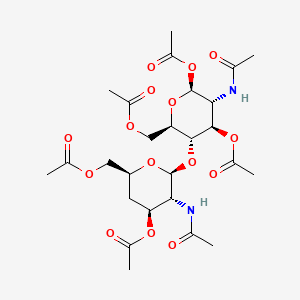![molecular formula C12H12Cl2N4O2 B581693 2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine CAS No. 1373232-92-8](/img/structure/B581693.png)
2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Tautomerism in Nucleic Acid Bases
The study on tautomerism of nucleic acid bases examines how changes in the environment of a base can shift tautomeric equilibria, affecting the stability of nucleic acids. This research is relevant to understanding DNA mutations and repairs by examining the stability of oxo and hydroxy tautomeric forms of nucleic acids in different environments. The use of infrared studies in isolated bases provides insights into tautomeric forms and their biological implications, including the possibility of spontaneous mutation due to tautomer shifts (Person et al., 1989).
Reactions with Chlorine and Chlorine Dioxide
Research on the reactions of aqueous chlorine and chlorine dioxide with organic compounds sheds light on their impact on food safety and preservation. These chemicals, commonly used in the food industry, react with fatty acids, amino acids, and food products, potentially affecting food safety and quality. Understanding these reactions helps in improving food preservation techniques and assessing health risks associated with chlorinated food products (Fukayama et al., 1986).
Oxidants in Drinking Water
A review on by-products of strong oxidants reacting with drinking water contaminants emphasizes the need for minimizing oxidation by-products in drinking waters. This research is crucial for developing water treatment processes that reduce health risks associated with drinking water, by focusing on the removal of oxidizable organic/inorganic impurities before adding any oxidizing agents (Rice & Gomez-Taylor, 1986).
Biogenic Amines in Fish
The study of biogenic amines in fish explores their roles in intoxication, spoilage, and nitrosamine formation. Biogenic amines are significant in determining fish safety and quality. This research helps in understanding the mechanisms of scombroid poisoning and assures the safety of fish products by exploring the relationships between biogenic amines and their degradation processes (Bulushi et al., 2009).
Chlorogenic Acid in Metabolic Syndrome
A pharmacological review of Chlorogenic Acid (CGA) discusses its roles as an antioxidant, antibacterial, hepatoprotective, and anti-inflammatory agent, among others. CGA's therapeutic potential in treating metabolic-related disorders is of significant interest, highlighting the importance of further research to optimize its biological and pharmacological effects (Naveed et al., 2018).
Mecanismo De Acción
- Specifically, 2-amino-3-oxobutyrate CoA ligase catalyzes the cleavage of 2-amino-3-ketobutyrate to form glycine and acetyl-CoA .
Target of Action
Mode of Action
Propiedades
IUPAC Name |
3-[2-(2-amino-5-chloropyridin-3-yl)oxyethoxy]-5-chloropyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O2/c13-7-3-9(11(15)17-5-7)19-1-2-20-10-4-8(14)6-18-12(10)16/h3-6H,1-2H2,(H2,15,17)(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQPTPGXSMQJCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OCCOC2=C(N=CC(=C2)Cl)N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742953 |
Source


|
| Record name | 3,3'-[Ethane-1,2-diylbis(oxy)]bis(5-chloropyridin-2-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-92-8 |
Source


|
| Record name | 3,3'-[Ethane-1,2-diylbis(oxy)]bis(5-chloropyridin-2-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Azaspiro[3.3]heptane hemioxalate](/img/structure/B581619.png)
![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B581620.png)







